molecular formula C9H12N2O3S B10970453 N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

Cat. No.: B10970453
M. Wt: 228.27 g/mol
InChI Key: FLJQZUATYYAPKS-UHFFFAOYSA-N
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Description

N-(2-methyl-4-sulfamoylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-sulfamoylphenyl)acetamide typically involves the reaction of 2-methyl-4-sulfamoylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-methyl-4-sulfamoylphenyl)acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: N-(2-methyl-4-sulfamoylphenyl)acetamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(2-methyl-4-sulfamoylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • N-(4-sulfamoylphenyl)acetamide
  • N-(4-methoxy-3-sulfamoylphenyl)acetamide
  • N-(2-methyl-4-sulfamoylphenyl)acetamide

Comparison: N-(2-methyl-4-sulfamoylphenyl)acetamide is unique due to the presence of a methyl group at the 2-position of the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

N-(2-methyl-4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C9H12N2O3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)

InChI Key

FLJQZUATYYAPKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C

Origin of Product

United States

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